OX1 vs. OX2 Selectivity: SB-408124 Offers ~50- to 70-Fold Selectivity Over OX2, Distinct from Dual Antagonists
SB-408124 exhibits significant selectivity for the OX1 receptor over the OX2 receptor, with Kb values of 21.7 nM for human OX1 and 1405 nM for human OX2, representing approximately 65-fold selectivity [1]. In contrast, dual antagonists like almorexant show high affinity for both receptors (Kd of 1.3 nM for hOX1 and 0.17 nM for hOX2), while selective OX2 antagonists like EMPA lack significant OX1 affinity [2].
| Evidence Dimension | Receptor Selectivity (OX1 vs. OX2) |
|---|---|
| Target Compound Data | Kb (OX1) = 21.7 nM, Kb (OX2) = 1405 nM (~65-fold selectivity) |
| Comparator Or Baseline | Almorexant: Kd (hOX1) = 1.3 nM, Kd (hOX2) = 0.17 nM (dual antagonist) |
| Quantified Difference | SB-408124 shows ~65-fold OX1 selectivity; almorexant shows <10-fold difference between receptors |
| Conditions | Radioligand binding assay on human OX1 and OX2 receptors |
Why This Matters
This selectivity profile is critical for researchers investigating OX1-specific physiological functions without confounding OX2-mediated effects.
- [1] Adooq. SB-408124 datasheet. View Source
- [2] Malherbe P, et al. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists. Mol Pharmacol. 2009;76(3):618-631. View Source
